Triethyl phosphonoacetate

Catalog No.
S560760
CAS No.
867-13-0
M.F
C8H17O5P
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate

CAS Number

867-13-0

Product Name

Triethyl phosphonoacetate

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3

InChI Key

GGUBFICZYGKNTD-UHFFFAOYSA-N

SMILES

Array

Synonyms

Diethyl Ethoxycarbonylmethylphosphonate; 2-(Diethoxyphosphinyl)acetic Acid Ethyl Ester; (Diethoxyphosphinyl)acetic Acid Ethyl Ester; Carbethoxymethyldiethyl Phosphonate; NSC 13898; NSC 16128;

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

The exact mass of the compound Triethyl phosphonoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16128. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyl phosphonoacetate (TEPA) is a standard Horner-Wadsworth-Emmons (HWE) reagent widely utilized for the synthesis of α,β-unsaturated ethyl esters from aldehydes and ketones. As a liquid with high reactivity under mild basic conditions, it serves as a highly processable alternative to traditional Wittig reagents . TEPA is specifically procured for its ability to drive carbon-carbon double bond formation with exceptional thermodynamic control, yielding predominantly E-alkenes while generating a water-soluble dialkyl phosphate byproduct that drastically simplifies downstream processing [1].

Substituting TEPA with traditional Wittig reagents (e.g., ethyl triphenylphosphoranylideneacetate) introduces triphenylphosphine oxide (TPPO) as a byproduct, which is notoriously difficult to remove and often necessitates solvent-intensive column chromatography [1]. Conversely, substituting TEPA with its close analog trimethyl phosphonoacetate (TMPA) yields methyl esters rather than ethyl esters; methyl esters are more susceptible to premature hydrolysis during subsequent multi-step basic workups, potentially compromising overall yield . Furthermore, attempting to use TEPA for Z-selective synthesis will fail, as it inherently drives >95% E-selectivity; if Z-olefins are required, buyers must procure specialized Still-Gennari or Ando reagents instead [2].

Aqueous Wash vs. Chromatographic Bottleneck in Purification

A primary driver for selecting TEPA over traditional Wittig reagents is the dramatic difference in byproduct solubility. The HWE reaction utilizing TEPA generates diethyl phosphate as a byproduct, which is highly water-soluble and easily removed via simple aqueous extraction [1]. In contrast, stabilized Wittig reagents generate triphenylphosphine oxide (TPPO), a crystalline byproduct that is sparingly soluble and frequently requires resource-intensive column chromatography for complete removal [1].

Evidence DimensionByproduct removal methodology
Target Compound DataTEPA yields water-soluble diethyl phosphate (removed via aqueous wash)
Comparator Or BaselineWittig reagents yield TPPO (requires column chromatography)
Quantified DifferenceEliminates the need for chromatographic purification, significantly reducing solvent waste and cycle time at scale
ConditionsStandard olefination workup conditions

For industrial procurement, avoiding TPPO chromatography translates to massive reductions in solvent waste, labor, and processing time during scale-up.

Quantitative E-Selectivity in Olefination

TEPA is engineered for high thermodynamic control, reliably yielding E-α,β-unsaturated esters. Under optimized conditions (e.g., using DBU and K2CO3 or LiOH), TEPA provides an E:Z selectivity ratio of up to 99:1 for a wide variety of aldehydes [1]. If a buyer substitutes TEPA with Still-Gennari reagents (such as bis(2,2,2-trifluoroethyl) phosphonates), the stereochemical outcome inverts, yielding >90% Z-selectivity .

Evidence DimensionE/Z Isomer Ratio
Target Compound DataTEPA yields up to 99:1 E:Z selectivity
Comparator Or BaselineStill-Gennari reagents yield >90% Z-selectivity
Quantified DifferenceTEPA provides a >95% thermodynamic preference for the E-isomer, whereas fluorinated analogs invert this preference
ConditionsSolvent-free or standard basic conditions (e.g., DBU/K2CO3)

Buyers must select TEPA specifically when the E-isomer is the critical target, as it avoids the need for complex post-reaction isomerization steps.

Downstream Stability: Ethyl vs. Methyl Esters

The choice between TEPA and its close analog trimethyl phosphonoacetate (TMPA) dictates the nature of the resulting ester. TEPA produces ethyl esters, which generally exhibit slower hydrolysis rates under mild aqueous basic conditions compared to the methyl esters produced by TMPA . This differential stability is crucial in multi-step syntheses where the olefination product must undergo subsequent transformations without premature deprotection.

Evidence DimensionDownstream ester cleavage susceptibility
Target Compound DataTEPA yields ethyl esters (higher stability against mild base)
Comparator Or BaselineTMPA yields methyl esters (faster hydrolysis rate)
Quantified DifferenceEthyl esters provide a wider operational window during subsequent basic workups before unwanted hydrolysis occurs
ConditionsMulti-step synthetic sequences involving basic aqueous workups

Procuring TEPA over TMPA is preferred when the resulting unsaturated ester must survive subsequent mildly basic transformations without premature yield loss.

Large-Scale API and Intermediate Synthesis

TEPA is the right choice for industrial-scale olefination where chromatographic removal of triphenylphosphine oxide (the standard Wittig byproduct) is economically unviable. Its water-soluble byproduct allows for streamlined aqueous workups, drastically reducing solvent consumption and cycle times [1].

Strict E-Alkene Target Workflows

For natural product total synthesis or the production of specific material science monomers where >95% E-stereoselectivity is required, TEPA is the preferred reagent. It avoids the Z-isomer contamination inherent in non-stabilized ylides and eliminates the need for post-reaction isomerization [2].

Multi-Step Sequences Requiring Stable Esters

Where the resulting α,β-unsaturated ester must undergo further downstream transformations (such as cross-coupling or mild reductions) under basic conditions, TEPA is preferred over TMPA. The resulting ethyl ester is less prone to premature hydrolysis than a methyl ester, protecting the overall yield of the sequence .

Physical Description

Clear light yellow liquid; [Acros Organics MSDS]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

224.08136064 Da

Monoisotopic Mass

224.08136064 Da

Heavy Atom Count

14

UNII

022826171T

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (20.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (46.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

867-13-0

Wikipedia

Triethyl_phosphonoacetate

General Manufacturing Information

Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester: ACTIVE

Dates

Last modified: 09-14-2023
Leonard et al. SF2312 is a natural phosphonate inhibitor of Enolase. Nature Chemical Biology, doi: 10.1038/nchembio.2195, published online 10 October 2016

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